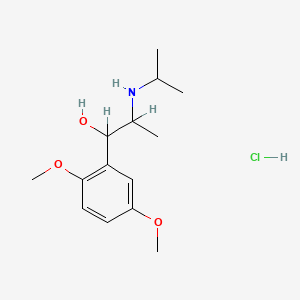

Isopropylmethoxamine hydrochloride

Description

Properties

CAS No. |

61-15-4 |

|---|---|

Molecular Formula |

C14H24ClNO3 |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H |

InChI Key |

PDUFACBDZZVKBL-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |

Canonical SMILES |

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |

Related CAS |

550-53-8 (Parent) |

Synonyms |

isopropylmethoxamine isopropylmethoxamine hydrochloride isopropylmethoxamine, (+)-isomer isopropylmethoxamine, (DL)-isomer isopropylmethoxamine, (L)-isome |

Origin of Product |

United States |

Preparation Methods

Alkylation Reaction

In the first step, 2-methyl-6-ethylaniline reacts with methoxyacetone in the presence of a hydrogenation catalyst system comprising palladium carbon, Raney nickel, and phosphoric acid (weight ratio 1:4:2). The reaction occurs in toluene at 60°C under 1.5 MPa hydrogen pressure, yielding (1-methoxypropyl)-2-(2-methyl-6-ethylphenyl)amine (Product B) with a purity of 98% and a yield of 92% after 4.5 hours. The catalyst system enhances imine formation and subsequent hydrogenation, ensuring high conversion rates.

Acylation Reaction

Product B undergoes acylation with chloracetyl chloride under alkaline conditions. Sodium carbonate serves as the acid-binding agent, facilitating the reaction at temperatures between -20°C and 20°C. Post-reaction purification via vacuum distillation eliminates solvents, yielding isopropylmethoxamine hydrochloride with a purity exceeding 98% and an overall yield of 90%. This method minimizes waste generation, as solvent recovery is integrated into the process.

Enzymatic Biosynthesis

An innovative green synthesis method, described in CN112645824A , employs laccase enzymes to catalyze the conversion of isopropanol and ammonia into isopropylmethoxamine hydrochloride.

Reaction Mechanism

Laccase, extracted from raw lacquer, facilitates the oxidative coupling of isopropanol and ammonia at 38–40°C. The enzyme’s copper-containing active site promotes the formation of isopropylamine and isopropyl ether intermediates. After 16–24 hours, the mixture is distilled at 55–60°C to isolate isopropylamine, which is then treated with hydrogen chloride gas in ethyl acetate or methyl tert-butyl ether to precipitate the hydrochloride salt.

Yield and Environmental Impact

This method achieves a moderate yield of 70% but stands out for its low energy consumption and absence of toxic byproducts. The enzymatic process operates under ambient pressure, reducing operational costs compared to high-pressure hydrogenation.

Degradation Impurity Mitigation

CN112759510A addresses the formation of degradation impurities during synthesis, which can compromise product quality. Hydrolysis reagents and alkylation agents are introduced to stabilize intermediates, particularly 2-hydroxy-5-methoxyacetone derivatives. By optimizing reaction pH and temperature, impurity levels are reduced to <0.1%, ensuring compliance with pharmaceutical purity standards.

Comparative Analysis of Methods

The table below summarizes key parameters of the primary synthesis routes:

Physicochemical Properties

Data from Chemsrc highlights critical properties of isopropylmethoxamine hydrochloride:

-

Molecular Formula : C₁₁H₁₆ClNO

-

Molecular Weight : 213.7 g/mol

-

Melting Point : 160°C

-

Density : 0.719 g/cm³

-

Solubility : Highly soluble in polar solvents (e.g., water, ethanol).

Industrial Scalability and Challenges

The alkylation-acylation method is favored for industrial-scale production due to its high yield and well-established infrastructure for handling hydrogenation reactions. However, the enzymatic approach presents a sustainable alternative, albeit requiring optimization to improve yields. Challenges include catalyst deactivation in the presence of byproducts and the need for precise temperature control during acylation .

Chemical Reactions Analysis

Types of Reactions

Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.

Biology: It is employed in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxamine Hydrochloride (CAS 61-19-8)

Methoxamine hydrochloride, marketed as Pressomin® or Vasoxine®, is a selective α₁-adrenergic receptor agonist used as a vasopressor to treat hypotension . Unlike Isopropylmethoxamine, Methoxamine lacks an isopropyl group in its structure, instead featuring a methoxy-substituted phenyl ring directly bonded to an ethylamine backbone. This structural difference likely underpins Methoxamine’s stronger α₁-selectivity and pronounced vasoconstrictive effects compared to Isopropylmethoxamine’s broader receptor profile .

Isoproterenol Hydrochloride (CAS 51-30-9)

Isoproterenol hydrochloride is a non-selective β-adrenergic agonist used for bronchial asthma and bradycardia. Its catecholamine structure (3,4-dihydroxybenzene) contrasts with Isopropylmethoxamine’s methoxy-substituted aromatic ring, which may reduce metabolic degradation and prolong activity. Isoproterenol’s β₁/β₂ agonism induces tachycardia and bronchodilation, whereas Isopropylmethoxamine’s effects are likely more vascular-specific due to structural modifications .

Methoxisopropamine Hydrochloride (CAS 31545)

Its structure includes a cyclohexanone ring and 3-methoxyphenyl group, differing significantly from Isopropylmethoxamine’s simpler aromatic amine configuration. This compound’s experimental status highlights its role in preclinical studies rather than clinical use .

Data Tables

Table 1: Structural and Functional Comparison of Adrenergic Agents

| Compound | CAS Number | Key Structural Features | Therapeutic Use | Receptor Selectivity |

|---|---|---|---|---|

| Isopropylmethoxamine HCl | 61-15-4 | Methoxy-substituted isopropylamine | Circulatory system modulation | Presumed α/β-adrenergic mix |

| Methoxamine HCl | 61-19-8 | Methoxy-phenyl ethylamine | Hypotension, vasoconstriction | α₁-adrenergic agonist |

| Isoproterenol HCl | 51-30-9 | Catecholamine with isopropyl group | Asthma, bradycardia | β₁/β₂-adrenergic agonist |

| Methoxisopropamine HCl | 31545 | Cyclohexanone-methoxyphenyl | Research applications only | Not characterized clinically |

Table 2: Regulatory and Usage Status

Key Research Findings

- Receptor Specificity : Methoxamine’s α₁-selectivity contrasts with Isopropylmethoxamine’s hypothesized mixed α/β activity, suggesting divergent clinical applications (e.g., vasoconstriction vs. cardiac stimulation) .

- Metabolic Stability: Isopropylmethoxamine’s methoxy substitution likely confers resistance to catechol-O-methyltransferase (COMT), a feature shared with Isoproterenol but absent in Methoxamine .

Q & A

Q. What are the key safety considerations when handling Isopropylmethoxamine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize OSHA Hazard Communication Standard (HCS) compliance, including proper ventilation, PPE (gloves, goggles), and spill containment protocols. Safety Data Sheets (SDS) for structurally similar compounds (e.g., Methoxisopropamine hydrochloride) recommend avoiding inhalation/ingestion and using fume hoods for synthesis steps . Hazard identification should include flammability and reactivity assessments, with first-aid measures (e.g., eye rinsing, fresh air supply) pre-established .

Q. How can researchers validate the purity of Isopropylmethoxamine hydrochloride batches for pharmacological studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing pharmacopeial standards (e.g., International Pharmacopoeia guidelines for dopamine hydrochloride, which specify titration with perchloric acid VS and bacterial endotoxin testing) . Impurity profiling should align with EP/BP monographs, focusing on residual solvents or byproducts like articaine derivatives .

Q. What synthetic routes are reported for Isopropylmethoxamine hydrochloride and its analogs?

- Methodological Answer : While direct synthesis data is limited, analogous compounds (e.g., N-(3-Methoxypropyl)cyclohexanamine hydrochloride) are synthesized via reductive amination or nucleophilic substitution. Column chromatography (silica gel, methanol/chloroform gradients) is commonly used for purification, with structural confirmation via NMR and mass spectrometry .

Advanced Research Questions

Q. How can experimental design address contradictions in reported pharmacological effects of Isopropylmethoxamine hydrochloride?

- Methodological Answer : Use factorial design to isolate variables (e.g., dose, administration route) and resolve discrepancies. For example, a study on metformin hydrochloride hydrogels employed ANOVA to optimize dependent variables (drug release kinetics, loaded amount) while controlling gelling agent type and concentration . Replicate conflicting in vivo results (e.g., burn healing efficacy) with blinded, randomized trials and histopathological validation .

Q. What strategies optimize in vivo pharmacokinetic studies for Isopropylmethoxamine hydrochloride?

- Methodological Answer : Implement LC-MS/MS for plasma concentration analysis, referencing protocols for dopamine hydrochloride (calibration curves spanning 1–100 ng/mL, extraction recovery >85%) . Rodent models require ethical oversight (e.g., IRB approval for burn studies) and stratification by age/weight to minimize variability .

Q. How can researchers mitigate batch-to-batch variability in preclinical formulations?

- Methodological Answer : Adopt Quality-by-Design (QbD) principles, as seen in hydrogel formulation studies, where Poloxamer 407® and Carbopol 934® were optimized via response surface methodology. Critical quality attributes (e.g., viscosity, drug release) should be monitored using rheometry and Franz diffusion cells .

Q. What analytical challenges arise in structural elucidation of Isopropylmethoxamine hydrochloride metabolites?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and stable isotope labeling to differentiate metabolites from matrix interference. For analogs like O-(4-Chlorobenzyl)hydroxylamine hydrochloride, EPA DSSTox databases provide fragmentation patterns and toxicity predictions to guide identification .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and consult multiple SDS for hazard consensus .

- Ethical Compliance : Adhere to clinical trial guidelines for human studies, emphasizing specificity in research questions (e.g., avoiding overly broad inquiries like "GMP requirements") .

- Resource Limitations : Prioritize open-access databases (e.g., PubChem, ChemIDplus) over commercial platforms for structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.